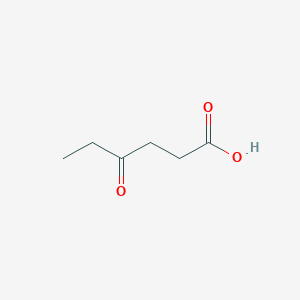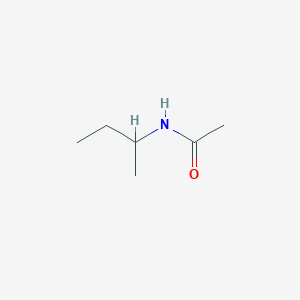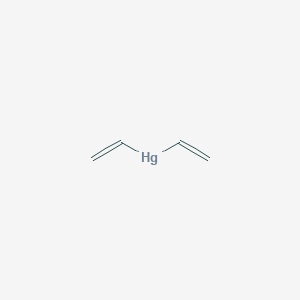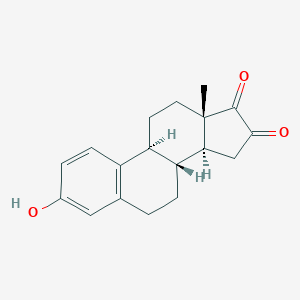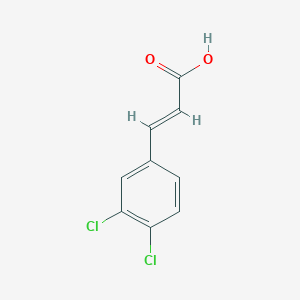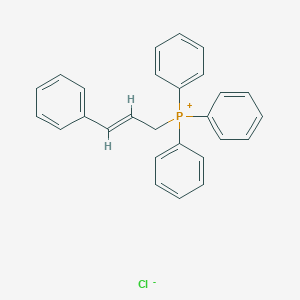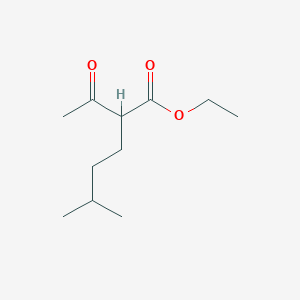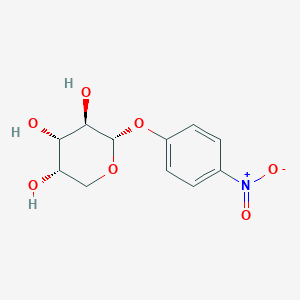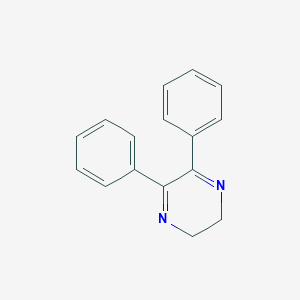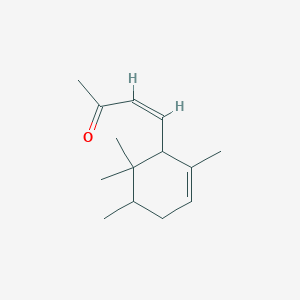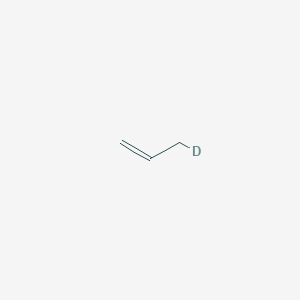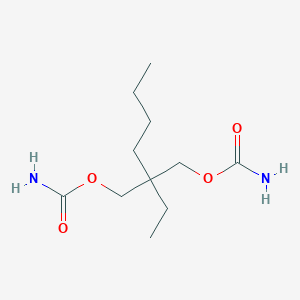
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate, also known as DEB, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. DEB is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for a wide range of applications. In
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate inhibits the growth of cancer cells and bacteria, and reduces inflammation. In vivo studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has anti-inflammatory and antitumor effects, and can reduce the severity of certain diseases, such as arthritis and colitis. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has a low environmental impact. However, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous systems. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be difficult to handle due to its low melting point and high viscosity.
Zukünftige Richtungen
There are several future directions for research on 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate. One area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based drug delivery systems for the treatment of various diseases. Another area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based insecticides and fungicides for use in agriculture. Additionally, research on the mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could provide insights into its potential use in the treatment of various diseases. Finally, research on the synthesis and properties of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could lead to the development of new materials with unique properties and applications.
Synthesemethoden
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be synthesized using different methods, including the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea or isocyanates, or the reaction of 2-butyl-2-ethyl-1,3-propanediol with phosgene and ammonia. The most commonly used method involves the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. This method is relatively simple and yields high purity 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have anti-inflammatory, antitumor, and antibacterial properties. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into different types of drug formulations. In agriculture, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been studied for its potential use as a plasticizer, solvent, and lubricant.
Eigenschaften
CAS-Nummer |
1471-51-8 |
|---|---|
Produktname |
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate |
Molekularformel |
C11H22N2O4 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-5-6-11(4-2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |
InChI-Schlüssel |
OAUQNCDVPLLEAH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)N |
Kanonische SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)N |
Andere CAS-Nummern |
1471-51-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
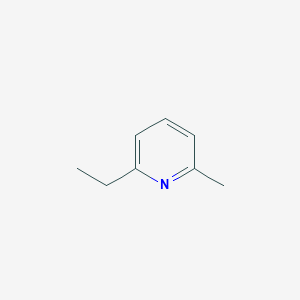
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
